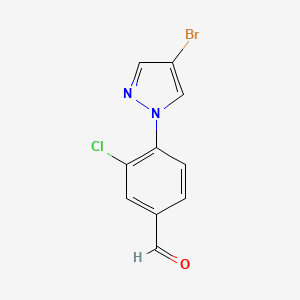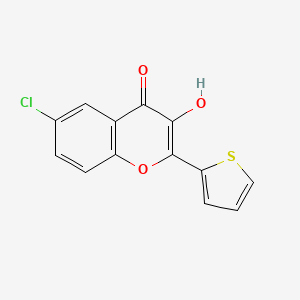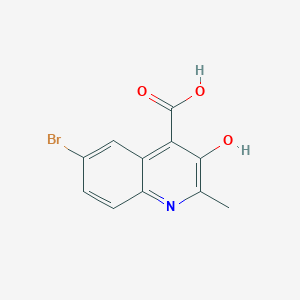
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is a heterocyclic compound that features both a pyrazole ring and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzoic acid.
Reduction: 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: Another pyrazole derivative with different functional groups and applications.
4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenylamine: A related compound with a fluorine atom instead of a chlorine atom.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-3-chlorobenzaldehyde is unique due to its combination of a pyrazole ring and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC名 |
4-(4-bromopyrazol-1-yl)-3-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-2-1-7(6-15)3-9(10)12/h1-6H |
InChIキー |
KRZKODANCLUNMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)Cl)N2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)

![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)


![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)
